REACTION_CXSMILES
|
C[C:2]1[N:3]=[CH:4][C:5]([C:8](O)=O)=[N:6][CH:7]=1.C([N:14]([CH:17](C)C)CC)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[OH-].[Na+].[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40]>>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([NH:14][C:17](=[O:27])[O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[N:3][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for at least 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask fitted with overhead stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture at approximately 82° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to approximately 60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 15° C. over at least 5 hours
|
Type
|
FILTRATION
|
Details
|
The batch was then filtered
|
Type
|
WASH
|
Details
|
the solid slurry washed with water (2 vols)
|
Type
|
WASH
|
Details
|
The batch was again slurry washed with water (2 vols)
|
Type
|
CUSTOM
|
Details
|
After drying at 55-60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |